molecular formula C8H5NS5 B15417206 6H-1,2,3,4,5-Pentathiepino[6,7-b]indole CAS No. 157984-19-5

6H-1,2,3,4,5-Pentathiepino[6,7-b]indole

Cat. No.: B15417206
CAS No.: 157984-19-5
M. Wt: 275.5 g/mol
InChI Key: SBHXWSIEGQHCNZ-UHFFFAOYSA-N
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Description

6H-1,2,3,4,5-Pentathiepino[6,7-b]indole is a tri- to tetracyclic pentathiepin compound of significant interest in chemical biology and oncology research. It functions as a potent and selective inhibitor of the antioxidant enzyme glutathione peroxidase 1 (GPx1) . By reversibly inhibiting GPx1, this compound disrupts the cellular redox balance, leading to the accumulation of reactive oxygen species (ROS), such as hydrogen peroxide, within cancer cells . This mechanism induces oxidative stress, resulting in mitochondrial membrane potential loss, nuclear DNA fragmentation, and the activation of the intrinsic apoptotic pathway . Its research value is particularly prominent in studies aiming to overcome treatment resistance, as high GPx1 activity in malignant cells can attenuate apoptosis and confer resistance to various anti-cancer therapies . Studies have demonstrated that this pentathiepin can synergistically enhance the efficacy of Temoporfin-based photodynamic therapy (PDT) by preventing the degradation of PDT-generated peroxides, thereby increasing overall phototoxicity in certain cancer cell lines . Beyond its application as a GPx1 inhibitor, this compound belongs to a class of sulfur-rich heterocycles, inspired by natural products like varacin, which are known for diverse biological activities including cytotoxic, antifungal, and antimicrobial effects . 6H-1,2,3,4,5-Pentathiepino[6,7-b]indole is supplied for research applications only.

Properties

CAS No.

157984-19-5

Molecular Formula

C8H5NS5

Molecular Weight

275.5 g/mol

IUPAC Name

6H-pentathiepino[6,7-b]indole

InChI

InChI=1S/C8H5NS5/c1-2-4-6-5(3-1)7-8(9-6)11-13-14-12-10-7/h1-4,9H

InChI Key

SBHXWSIEGQHCNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)SSSSS3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The sulfur-rich pentathiepinoindoles (e.g., 6H-pentathiepino[6,7-b]indole) are synthesized via direct sulfurization, whereas indolizinoindoles (e.g., BO-1978) require hybrid pharmacophore assembly .
  • Substituents significantly impact yields: electron-withdrawing groups (e.g., nitro in position C-9 of indolizidines) reduce yields under oxidative conditions (e.g., 3b: 5% in air vs. 11% in N₂) .

Key Observations :

  • Antifungal Activity: 6-Methyl-pentathiepinoindole (compound 24) demonstrated efficacy against Sporothrix brasiliensis, likely due to sulfur-mediated membrane disruption .
  • Anticancer Activity: BO-1978, an indolizinoindole, inhibits NSCLC growth via dual DNA cross-linking and topoisomerase inhibition, achieving IC₅₀ values <1 µM in vitro . In contrast, ethoxy-substituted pentathiepines (e.g., compound 2 in ) show broader anticancer activity but lack mechanistic clarity.
  • Structural Determinants: The indole moiety in pentathiepinoindoles enhances DNA interaction, while β-carboline in BO-1978 improves topoisomerase binding .

Pharmacokinetic and Toxicity Profiles

  • BO-1978 : Exhibits favorable pharmacokinetics in SD rats, with an initial half-life (t₁/₂) of 23.5 minutes and low systemic toxicity at therapeutic doses .

Q & A

Basic: What synthetic methodologies are most effective for preparing 6H-1,2,3,4,5-Pentathiepino[6,7-b]indole?

Answer:
The synthesis typically involves multi-step cyclization and sulfur incorporation. A validated approach includes:

  • Step 1 : Condensation of indole precursors (e.g., 5-nitroindole derivatives) with sulfur-rich reagents under controlled heating (80–120°C) .
  • Step 2 : Cyclization using trifluoroacetic acid (TFA) or formaldehyde to form the pentathiepine ring, as demonstrated in analogous indolizine-pentathiepine systems .
  • Purification : Column chromatography (CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water) to isolate the product .
    Key Challenge : Avoiding over-oxidation of sulfur atoms, which requires inert atmospheres (N₂/Ar) .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify indole and pentathiepine ring proton environments (e.g., δ 7.2–8.5 ppm for aromatic protons) .
  • IR : Confirm sulfur-related stretches (667–747 cm1^{-1}) and indole N–H bonds (~3400 cm1 ^{-1}) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ at 473.1012 for analogous structures) .
  • X-ray Diffraction : Resolve ambiguities in fused-ring systems, though poor solubility may require co-crystallization agents .

Advanced: What experimental designs are optimal for assessing thermal stability and decomposition pathways?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (25–500°C, 10°C/min) to identify decomposition thresholds .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze gaseous byproducts (e.g., SOx_x) during pyrolysis .
  • Kinetic Studies : Use Arrhenius plots to model degradation rates under varying humidity and temperature .

Advanced: How can electronic structure analysis inform reactivity predictions for this compound?

Answer:

  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) to map HOMO-LUMO gaps and sulfur lone-pair interactions .
  • Electrochemical Profiling : Cyclic voltammetry to identify redox-active sulfur centers (e.g., –1.2 V to +1.5 V vs. Ag/AgCl) .
  • UV-Vis Spectroscopy : Correlate absorbance peaks (e.g., 280–320 nm) with π→π* transitions in the fused aromatic system .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Answer:

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., pentathiepinoindolizines) to assign ambiguous signals .
  • Isotopic Labeling : Use 34S^{34}S-enriched reagents to track sulfur participation in unexpected byproducts .
  • Dynamic NMR : Resolve tautomerism or conformational flexibility by variable-temperature experiments .

Basic: What biological assay designs are appropriate for preliminary activity screening?

Answer:

  • CNS Targets : Leverage structural similarities to β-carbolines for neuroactivity assays (e.g., serotonin receptor binding) .
  • Antimicrobial Testing : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) due to sulfur’s inherent bioactivity .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate safety thresholds .

Advanced: What strategies mitigate regioselectivity challenges during functionalization?

Answer:

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., –NO2_2) at C-5 of the indole core to steer electrophilic attacks .
  • Transition Metal Catalysis : Use Pd-catalyzed C–H activation for selective C-3 or C-7 modifications .
  • Computational Screening : Predict reactive sites via Fukui indices derived from DFT .

Advanced: How can researchers optimize synthetic yield while minimizing hazardous byproducts?

Answer:

  • Green Solvents : Replace DMF or THF with cyclopentyl methyl ether (CPME) for safer cyclization .
  • Flow Chemistry : Continuous microreactors to control exothermic sulfur reactions and improve scalability .
  • Byproduct Trapping : Use scavengers (e.g., polymer-bound triphenylphosphine) to sequester excess sulfur .

Basic: What are the critical storage conditions to prevent degradation?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of sulfur bonds .
  • Stability Monitoring : Regular HPLC checks (C18 column, acetonitrile/water mobile phase) to detect degradation .

Advanced: How can computational docking studies predict binding affinities for drug discovery?

Answer:

  • Target Selection : Prioritize proteins with sulfur-binding pockets (e.g., cytochrome P450 enzymes) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability .
  • Free Energy Perturbation (FEP) : Calculate ΔG values for lead optimization .

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